N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide
Description
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide is a synthetic compound featuring a thiazinan sulfone moiety and a tetrazole-propanamide scaffold. This compound has garnered interest in medicinal chemistry due to its structural hybridity, combining elements of sulfonamides and heterocyclic amines, which are prevalent in antimicrobial, anticancer, and anti-inflammatory agents.
Properties
Molecular Formula |
C14H18N6O3S |
|---|---|
Molecular Weight |
350.40 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H18N6O3S/c21-14(6-8-19-11-15-17-18-19)16-12-4-3-5-13(10-12)20-7-1-2-9-24(20,22)23/h3-5,10-11H,1-2,6-9H2,(H,16,21) |
InChI Key |
OFBVZYUYNIDHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the tetrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazinan ring and tetrazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules, including tetrazole-containing amides and sulfone-bearing heterocycles. Below is a comparative analysis with key analogues:
Pharmacokinetic and Physicochemical Properties
- Solubility: The thiazinan sulfone moiety in the target compound likely improves aqueous solubility compared to non-sulfonated analogues (e.g., benzothiazole derivatives in ), as sulfones enhance polarity.
- Metabolic Stability : The sulfone group in the thiazinan ring may reduce susceptibility to oxidative metabolism compared to thiol or sulfide-containing analogues (e.g., compound (2) in ).
Biological Activity
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈N₄O₂S
- Molecular Weight: Approximately 382.43 g/mol
The compound contains a thiazine ring and a tetrazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps often include:
- Formation of the thiazine ring through cyclization reactions.
- Introduction of the tetrazole group via azole chemistry.
- Amidation to form the final compound.
These synthetic routes are optimized for yield and purity, often employing solvents like dimethylformamide (DMF) and strong bases such as sodium hydride.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives containing tetrazole moieties have shown effectiveness against various bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4 - 16 | Moderate activity against Gram-positive bacteria |
| Reference Compound (Ciprofloxacin) | 0.5 - 8 | Strong activity against Gram-negative bacteria |
This table indicates that while the new compound shows moderate activity against certain pathogens, established antibiotics like Ciprofloxacin demonstrate superior efficacy.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies reveal that similar tetrazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and CCRF-CEM (leukemia).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25 | Significant growth inhibition |
| CCRF-CEM | 10 | High cytotoxicity observed |
These findings suggest that the compound may inhibit tumor growth through mechanisms yet to be fully elucidated.
The therapeutic effects of this compound are hypothesized to involve:
-
Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer progression.
For example, docking studies indicate potential interactions with:
- Glucosamine synthase
- DNA gyrase
- Dihydrofolate reductase
These interactions may disrupt essential cellular processes in both bacteria and cancer cells.
Case Studies
A recent study evaluated the biological activity of a series of tetrazole derivatives including our compound. The results indicated that modifications in the structure significantly influenced their antimicrobial and anticancer properties.
In one notable case:
"The incorporation of a thiazine ring enhanced the overall biological activity compared to derivatives lacking this feature" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
